![molecular formula C24H18F3N3O2S B2991941 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 301683-34-1](/img/structure/B2991941.png)

2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

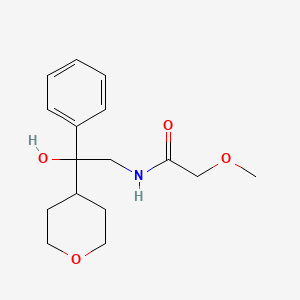

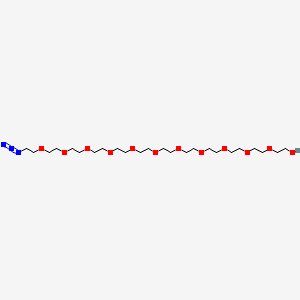

This compound belongs to the class of organic compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For example, when 2-aryl-N-tosylaziridines cyclize with phenyl isothiocyanate using BF3.OEt2 and TBAHS in CH2Cl2 at 0°C, regioisomers of 2-iminothiazolidines are produced in high yields .Molecular Structure Analysis

The molecular structure of this compound would include a thiazolidine core, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also has phenyl groups attached to the nitrogen and the 3rd carbon of the thiazolidine ring, and an acetamide group attached to the 2nd carbon of the ring .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. Thiazolidines, in general, can undergo a variety of chemical reactions, including reactions with electrophiles at the sulfur or nitrogen atoms, or reactions involving the carbonyl group if present .Scientific Research Applications

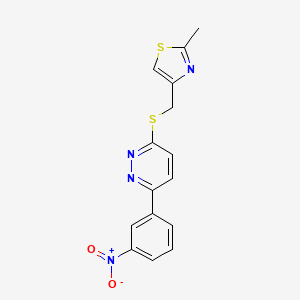

Antimicrobial Activity

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. For instance, compounds with thiazolidinone cores have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. This includes efficacy against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, among others. These findings suggest the potential of thiazolidinone derivatives, including the compound , in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022; Baviskar, Khadabadi, & Deore, 2013).

Synthesis of Novel Therapeutic Agents

The structural versatility of thiazolidinone derivatives allows for the synthesis of a variety of novel therapeutic agents. These compounds have been explored for their potential in treating conditions beyond bacterial and fungal infections, including their role as cytotoxic agents in cancer research and their use in the development of drugs with anti-inflammatory, antiviral, and antidiabetic properties. The ability to modify the thiazolidinone core structure to target specific biological pathways underscores the chemical's significance in drug discovery and development (Hosamani & Shingalapur, 2011; Ranganatha et al., 2014).

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name |

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2S/c25-24(26,27)18-13-7-8-14-19(18)29-21(31)15-20-22(32)30(17-11-5-2-6-12-17)23(33-20)28-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWSEUPHKCISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)